molecular formula C34H54FeP2 B2697106 Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223121-01-5

Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

Cat. No.: B2697106
CAS No.: 223121-01-5
M. Wt: 580.599
InChI Key: GXDKNCVYLBKISD-LXHVPJHHSA-N
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Description

Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is a complex organometallic compound known for its intricate structure and unique chemical properties. The compound comprises various functional groups and moieties that contribute to its reactivity and application in scientific research. Its chemical framework incorporates elements like carbon, hydrogen, iron, and phosphorus, which are arranged in a specific geometric configuration to form the active compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) typically involves multi-step organic reactions. The process starts with the preparation of cyclopentene derivatives followed by the introduction of diphenylphosphanylethyl groups through coupling reactions. The final step usually involves the complexation of the organic ligand with iron(2+) ions under controlled conditions, such as an inert atmosphere and specific temperature ranges, to prevent oxidation and ensure the stability of the product.

Industrial Production Methods

On an industrial scale, the production of Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) requires robust and scalable methods to maintain yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to optimize the production. Additionally, advanced purification methods like chromatography and crystallization are used to achieve high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) can undergo oxidation reactions to form various oxidized derivatives. These reactions typically occur under the influence of strong oxidizing agents such as hydrogen peroxide or chromium trioxide.

  • Reduction: : The compound can also be reduced to different states using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are crucial in modifying the compound's reactivity and applications.

  • Substitution: : Substitution reactions involve the replacement of specific groups within the compound with other functional groups. Common reagents used in these reactions include halides and nucleophiles, which facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation might lead to the formation of carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(3+), whereas reduction could yield carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(0).

Scientific Research Applications

Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) has a broad range of applications in scientific research due to its versatile chemical properties:

  • Chemistry: : It serves as a catalyst in organic synthesis, facilitating various reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

  • Biology: : The compound is used in the study of biological metal complexes and enzymatic processes. Its interaction with biological molecules helps in understanding the role of metal ions in biological systems.

  • Medicine: : Research explores its potential as a therapeutic agent, particularly in metallodrug development and as a probe in diagnostic imaging techniques.

  • Industry: : It finds applications in the production of fine chemicals, pharmaceuticals, and in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) exerts its effects involves its interaction with various molecular targets:

  • Molecular Targets: : The compound interacts with enzymes, receptors, and other proteins, often coordinating with active sites that contain metal ions.

  • Pathways Involved: : Its action can influence pathways related to redox reactions, electron transfer, and catalysis, modulating the activity and function of the target molecules.

Comparison with Similar Compounds

When compared with similar compounds, Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) stands out due to its unique combination of phosphane ligands and iron center, which imparts specific reactivity and stability:

  • Similar Compounds: : Compounds such as bis(diphenylphosphino)ferrocene, bis(triphenylphosphine)nickel(II) chloride, and tris(acetylacetonato)iron(III) have comparable structures but different functional groups or metal centers.

  • Uniqueness: : The presence of cyclopentene and ditert-butyl groups in Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) enhances its steric and electronic properties, making it suitable for specific catalytic and research applications.

Overall, Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is a compound of significant interest due to its diverse applications and unique chemical characteristics.

Properties

CAS No.

223121-01-5

Molecular Formula

C34H54FeP2

Molecular Weight

580.599

IUPAC Name

carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

InChI

InChI=1S/C27H40P2.C5H8.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1

InChI Key

GXDKNCVYLBKISD-LXHVPJHHSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC=CC1.[Fe+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 2
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 3
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 4
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 5
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 6
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

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